molecular formula C15H18N2O2 B12896224 3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline CAS No. 89260-56-0

3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline

Cat. No.: B12896224
CAS No.: 89260-56-0
M. Wt: 258.32 g/mol
InChI Key: HWIMSOOVHMHJRX-UHFFFAOYSA-N
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Description

3-(5-(Morpholinomethyl)furan-2-yl)aniline is an organic compound that features a furan ring substituted with a morpholinomethyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Morpholinomethyl)furan-2-yl)aniline typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 1,4-dicarbonyl compounds.

    Introduction of the Morpholinomethyl Group: This step involves the reaction of the furan derivative with morpholine and formaldehyde under acidic or basic conditions to form the morpholinomethyl group.

    Attachment of the Aniline Moiety: The final step involves the coupling of the morpholinomethyl furan derivative with aniline through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(5-(Morpholinomethyl)furan-2-yl)aniline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(5-(Morpholinomethyl)furan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Scientific Research Applications

3-(5-(Morpholinomethyl)furan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(5-(Morpholinomethyl)furan-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and morpholinomethyl group can contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furylmethylamine and 5-methylfurfural share the furan ring structure.

    Morpholine Derivatives: Compounds such as morpholine and N-methylmorpholine contain the morpholine moiety.

    Aniline Derivatives: Compounds like p-phenylenediamine and N-methylaniline feature the aniline group.

Uniqueness

3-(5-(Morpholinomethyl)furan-2-yl)aniline is unique due to the combination of the furan ring, morpholinomethyl group, and aniline moiety in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

89260-56-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-[5-(morpholin-4-ylmethyl)furan-2-yl]aniline

InChI

InChI=1S/C15H18N2O2/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-17-6-8-18-9-7-17/h1-5,10H,6-9,11,16H2

InChI Key

HWIMSOOVHMHJRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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